2-(5-chloro-1,3-thiazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1538357-64-0 |
|---|---|
Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-(5-chloro-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-3(1-4(8)9)7-2-10-5/h2H,1H2,(H,8,9) |
InChI Key |
UKFZUOHIHGDMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 5 Chloro 1,3 Thiazol 4 Yl Acetic Acid and Its Analogs
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule is heavily reliant on the effective preparation and modification of key precursor molecules. This section outlines the critical steps in generating halogenated carbonyl compounds and introducing the functionally important acetyl side chain.
Synthesis of Halogenated Carbonyl Precursors for Thiazole (B1198619) Ring Formation
The creation of the thiazole ring often begins with the synthesis of α-halocarbonyl compounds. nih.gov These molecules contain a carbonyl group with a halogen atom on the adjacent carbon, making them highly reactive and suitable for cyclization reactions. A common method for their preparation is the selective α-monobromination of a starting ketone. For instance, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized from dehydroacetic acid. mdpi.com This process typically involves reacting the ketone with a brominating agent.
Another approach involves the chlorination of diketene (B1670635) to produce 4-chloroacetoacetyl chloride. google.com This reaction is generally carried out in a chlorohydrocarbon solvent at low temperatures, ranging from -10° to -25° C. google.com The resulting 4-chloroacetoacetyl chloride is a key intermediate that can be directly used in subsequent steps for thiazole synthesis. google.com The choice of solvent, such as methylene (B1212753) chloride, carbon tetrachloride, or 1,2-dichloroethane, is a critical parameter in this process. google.com
Furthermore, the halogenation of methyl-substituted thiazoles is a viable route to produce halomethylthiazole precursors. google.com For example, 4-methylthiazole (B1212942) can be halogenated to form 4-chloromethylthiazole, which can then be hydrolyzed to the corresponding hydroxymethyl derivative. google.com This hydrolysis is often performed under pressure and at elevated temperatures. google.com
Here is a table summarizing various halogenated carbonyl precursors and their synthesis methods:
| Precursor | Starting Material | Reagents/Conditions | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Dehydroacetic acid | Selective α-monobromination | mdpi.com |
| 4-chloroacetoacetyl chloride | Diketene | Chlorination in chlorohydrocarbon at -10° to -25° C | google.com |
| 4-chloromethylthiazole | 4-methylthiazole | Halogenation | google.com |
| 2-bromoacetophenone (B140003) | Acetophenone | Bromination | chemhelpasap.comyoutube.com |
Introduction of the Acetyl Side Chain via Esterification or Acylation Routes
Once the thiazole ring is formed, or in some cases, concurrently with its formation, the acetic acid side chain is introduced. One common method is through the hydrolysis of a nitrile group. For example, 2-aryl-5-chloro-1,3-oxazole-4-carbonitrile can be chlorinated in aqueous acetic acid to yield 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, which can be further processed to the carboxylic acid. researchgate.net
Esterification is another key strategy. The synthesis of 2-amino-4-arylthiazole-5-carboxylates can be achieved by the α-halogenation of β-keto esters followed by cyclization. ijper.org Palladium-catalyzed carbonylation is a powerful technique for converting aryl halides to esters. beilstein-journals.org This method has been adapted to use heterogeneous palladium on carbon catalysts, which is advantageous for industrial applications due to catalyst recyclability. beilstein-journals.org
Acylation reactions provide a direct route to introduce the acetyl group. The Regel-type transition-metal-free direct C-2 aroylation of thiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), affords 2-ketoazoles in good yields. organic-chemistry.org
Thiazole Ring Construction Methodologies
The formation of the thiazole ring is the cornerstone of this synthesis. Several classical and modern methods are employed, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.
Hantzsch-Type Condensations with Thiourea (B124793) or Thioamides
The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring. nih.govijper.orgresearchgate.netencyclopedia.pubbepls.comnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govchemhelpasap.comencyclopedia.pubyoutube.comwikipedia.org The mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound. nih.govyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com
This method is known for its high yields and simplicity. mdpi.comchemhelpasap.com For instance, 2-amino-4-phenylthiazole (B127512) can be synthesized by reacting 2-bromoacetophenone with thiourea in methanol (B129727). chemhelpasap.com The reaction is often heated, and the product can be precipitated by neutralizing the reaction mixture with a weak base. chemhelpasap.comyoutube.com The Hantzsch synthesis is adaptable and can be used to produce a wide variety of substituted thiazoles by varying the α-halocarbonyl and thioamide starting materials. encyclopedia.pub
The following table provides examples of Hantzsch-type condensations:
| α-Halocarbonyl Compound | Thioamide/Thiourea | Product | Reference |
| 2-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | chemhelpasap.com |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivatives | mdpi.com |
| 4-chloroacetoacetyl chloride | Thiourea | (2-aminothiazol-4-yl)-acetic acid hydrochloride | google.com |
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Sulfur/Nitrogen Sources
Beyond the classic Hantzsch synthesis, other cyclization reactions utilize α-halocarbonyl compounds with various sulfur and nitrogen sources. The reaction of α-haloketones with thioureas is a prominent example leading to the formation of 2-aminothiazoles. chemhelpasap.com The versatility of this approach allows for the synthesis of a diverse range of thiazole derivatives. encyclopedia.pub
For example, the reaction of 3-chloro-2,4-pentanedione with thiourea derivatives in refluxing ethanol (B145695) yields the corresponding thiazole derivatives. nih.gov These can then be further functionalized, for instance, by α-bromination of an acetyl group, to create intermediates for more complex structures like bisthiazoles. nih.gov
Base-Catalyzed Intramolecular Cyclizations
Base-catalyzed intramolecular cyclizations represent another important strategy for thiazole synthesis. In one approach, active methylene isocyanides, such as tosylmethyl isocyanide or ethyl isocyanoacetate, react with methyl arene- or hetarenecarbodithioates in the presence of a base. organic-chemistry.orgnih.gov This method is advantageous for its simplicity and often avoids the need for extensive purification steps. organic-chemistry.org The proposed mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the dithioester. nih.gov Subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the thiazole ring. nih.gov
Another example involves a two-step Hantzsch-based macrocyclization. nih.gov In this solid-phase synthesis, a resin-bound thiourea is reacted with 1,3-dichloroacetone (B141476) to form a chloromethyl thiazolyl peptide. nih.gov Subsequent treatment with a base like cesium hydroxide (B78521) induces an intramolecular SN2 cyclization to yield macrocyclic peptides containing a thiazole ring. nih.gov
A recent development involves a base-promoted condensation of cyanamide (B42294) with dithioesters, followed by S-alkylation and in situ intramolecular cyclization to produce 2-(het)aryl-4-amino-5-functionalized thiazoles. acs.org
Functional Group Transformations and Derivatization
The structural framework of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the acetic acid moiety and modifications on the thiazole ring.
The carboxylic acid group is a versatile functional handle for derivatization, most commonly through esterification and amide bond formation.
Esterification:
Esterification of this compound can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com Alternatively, the reaction can be performed with an acid chloride and an alcohol at room temperature. byjus.com For instance, the synthesis of ethyl (2-chloro-4-methyl-thiazol-5-yl)-acetate demonstrates a typical esterification of a similar thiazole derivative.
Amide Formation:
The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uk The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. fishersci.co.uk
Modern peptide coupling reagents have also streamlined amide bond formation, offering mild and efficient alternatives. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct coupling of the carboxylic acid with an amine. fishersci.co.uk More advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. fishersci.co.uk A general procedure involves dissolving the carboxylic acid in a solvent like dimethylformamide (DMF), adding the coupling reagent and a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), followed by the addition of the amine. fishersci.co.uk These reactions are typically stirred at room temperature for a short duration. fishersci.co.uk
The following table summarizes common reagents and conditions for ester and amide formation:
| Transformation | Reagents | Typical Solvents | General Conditions |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Alcohol (as solvent) | Reflux |
| Acyl chloride, Alcohol | Dichloromethane, THF | Room Temperature | |
| Amide Formation | Thionyl chloride/Oxalyl chloride, then Amine | Dichloromethane, THF | 0°C to Room Temperature |
| EDC/DCC, HOBt, Amine, Base (e.g., DIEA) | DMF, Dichloromethane | 0°C to Room Temperature | |
| HATU/PyBOP, Amine, Base (e.g., DIEA) | DMF | Room Temperature |
The thiazole ring of this compound is also amenable to various substitution and modification reactions, which can significantly alter the compound's properties.
The reactivity of the thiazole ring is influenced by the presence of the sulfur and nitrogen heteroatoms. Electrophilic substitution reactions on the thiazole ring generally occur at the C5 position due to the electron-donating effect of the sulfur atom. pharmaguideline.com However, since the target compound is already substituted with a chloro group at the C5 position, further electrophilic substitution at this site is less likely. pharmaguideline.com
Nucleophilic substitution reactions, on the other hand, are more plausible, particularly at the C2 and C5 positions, especially when a good leaving group is present. The chloro atom at the C5 position can potentially be displaced by strong nucleophiles. Furthermore, the proton at the C2 position of the thiazole ring is known to be acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com
Recent advances have also demonstrated the utility of transition-metal-catalyzed cross-coupling reactions for the direct C-H functionalization of thiazoles. For instance, palladium or copper catalysts can facilitate the arylation of C-H bonds at the 2- and 5-positions of the thiazole ring. researchgate.net This allows for the introduction of aryl groups, expanding the structural diversity of the derivatives.
A study on the synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, a related heterocyclic system, showed that the chlorine atom could be displaced by various N-, O-, and S-nucleophiles, suggesting that similar transformations could be possible for this compound. researchgate.net
The following table outlines potential modifications on the thiazole ring:
| Position | Reaction Type | Potential Reagents | Product Type |
| C2 | C-H Activation/Arylation | Aryl halides, Pd/Cu catalyst, Base | 2-Aryl-thiazole derivative |
| C2 | Deprotonation-Alkylation | Organolithium reagent, then Alkyl halide | 2-Alkyl-thiazole derivative |
| C5 | Nucleophilic Substitution | Amines, Thiols, Alcohols | 5-Amino/Thio/Alkoxy-thiazole derivative |
Building upon the fundamental functional group transformations, more complex thiazole derivatives and conjugates can be synthesized. These advanced structures often incorporate other heterocyclic systems, which can impart novel biological activities.
A common strategy involves the derivatization of the acetic acid moiety into a reactive intermediate, which is then coupled with another molecule. For example, conversion of the acetic acid to an acyl chloride or an activated ester allows for its reaction with nucleophilic sites on other heterocyclic compounds.
One reported synthesis of advanced thiadiazole-based anticancer agents involved reacting a 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide intermediate with various secondary amines, such as substituted piperazines, in refluxing dry benzene (B151609) with a catalytic amount of triethylamine. nih.gov This approach highlights how a chloroacetamide derivative can serve as a versatile building block for creating more elaborate structures. Similarly, this intermediate was reacted with thiourea derivatives in the presence of a base to form aryl aminothiazoles. nih.gov
Another example is the synthesis of conjugates containing both thiazole and triazole rings. In one study, (2,4-dioxothiazolidin-5-yl)acetyl chloride was reacted with various 1,2,4-triazole (B32235) derivatives in anhydrous dioxane with triethylamine to yield amide-linked conjugates. ptfarm.pl
The synthesis of complex molecules containing pyrazole, thiazole, and triazole moieties has also been reported, starting from simpler building blocks. nih.gov These multi-component reactions often proceed in a stepwise manner, where each heterocyclic ring is constructed sequentially.
Optimization of Reaction Conditions and Yield for Research Scale Synthesis
The efficiency of synthesizing this compound and its analogs on a research scale is highly dependent on the optimization of reaction conditions, including solvent selection, temperature, and reaction time.
The choice of solvent plays a critical role in the outcome of a chemical reaction, influencing reactant solubility, reaction rates, and even the reaction pathway. The polarity of the solvent is a key consideration.
For the synthesis of thiazole and thiadiazole derivatives, a range of solvents with varying polarities have been employed.
Aprotic Polar Solvents: Dimethylformamide (DMF) is a frequently used solvent, particularly for amide bond formation using coupling reagents and for nucleophilic substitution reactions. fishersci.co.uknih.gov Its high polarity helps to dissolve a wide range of reactants, including salts that may be formed during the reaction.
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are common choices for reactions involving organometallic reagents and for the formation of acyl chlorides. fishersci.co.ukptfarm.pl They are relatively non-polar and aprotic.
Protic Solvents: Alcohols such as ethanol and methanol are often used in esterification reactions and in reactions involving bases like sodium hydroxide or potassium carbonate. ukma.edu.uardd.edu.iq The use of green solvents like ethanol/water mixtures is also gaining traction. mdpi.com
Halogenated Solvents: Dichloromethane (DCM) is a versatile solvent for a variety of transformations due to its ability to dissolve many organic compounds and its relatively low boiling point, which facilitates removal. fishersci.co.uk
Aromatic Solvents: Benzene and toluene (B28343) have been used in reactions that require azeotropic removal of water or in certain coupling reactions. nih.govnih.gov
The efficiency of a particular reaction can be significantly enhanced by selecting a solvent that favors the desired transition state. For instance, polar aprotic solvents can accelerate the rate of SN2 reactions.
Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize product yield and minimize the formation of byproducts.
Temperature:
The optimal temperature for a reaction depends on its activation energy. Many of the reactions involved in the synthesis and derivatization of this compound are conducted under a range of temperature conditions:
Room Temperature: Many amide coupling reactions using modern reagents like HATU or EDC can proceed efficiently at room temperature. fishersci.co.uk Some substitution reactions are also carried out at ambient temperature. nih.gov
Elevated Temperatures (Reflux): Esterification reactions, especially the Fischer-Speier method, often require heating to reflux to drive the equilibrium towards the product. byjus.com Similarly, many nucleophilic substitution and cyclization reactions are performed at elevated temperatures, often at the boiling point of the solvent (e.g., refluxing benzene, dioxane, or ethanol). nih.govptfarm.pl For example, the synthesis of certain thiadiazole derivatives involved refluxing for 16-20 hours. nih.gov
Low Temperatures (0°C to -78°C): Reactions involving highly reactive intermediates, such as those generated from organolithium reagents, are typically carried out at low temperatures to control reactivity and prevent side reactions. pharmaguideline.com The initial steps of some amide coupling reactions are also performed at 0°C. fishersci.co.uk
Reaction Time:
The duration of a reaction is typically determined by monitoring its progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary significantly, from as short as 30-60 minutes for some amide coupling reactions to 24 hours or more for other transformations. fishersci.co.ukptfarm.pl For instance, the synthesis of certain (2,4-dioxothiazolidin-5-yl/ylidene)acetate derivatives involved leaving the reaction mixture at room temperature for 24 hours after initial reaction and acidification. nih.gov In another study, the synthesis of hydrazide-hydrazones was followed by cyclization in acetic anhydride (B1165640) under reflux for 3 hours. mdpi.com
Optimization studies would involve systematically varying the temperature and monitoring the reaction at different time points to identify the conditions that provide the best balance of reaction completion, yield, and purity for the research-scale synthesis of this compound and its derivatives.
Stoichiometry and Catalyst Influence
The synthesis of thiazole derivatives, including analogs of this compound, is highly dependent on the stoichiometry of the reactants and the nature of the catalyst employed. These factors significantly impact reaction rates, yields, and in some cases, the regioselectivity of the final product.
In classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, the molar ratio of the reactants is a critical parameter. While often a 1:1 stoichiometry is theoretically required, in practice, an excess of one reactant may be used to drive the reaction to completion. For instance, in the synthesis of certain acetins, an excess of acetic acid is employed to shift the reaction equilibrium towards the desired ester products. nih.gov This principle can be extrapolated to the synthesis of thiazole acetic acid derivatives where an ester is an intermediate.
The choice of catalyst can dramatically alter the reaction conditions and outcomes. For the synthesis of new substituted Hantzsch thiazole derivatives, silica-supported tungstosilisic acid has been used as a reusable catalyst, proving effective under both conventional heating and ultrasonic irradiation. mdpi.com This heterogeneous catalyst simplifies product purification as it can be easily recovered by filtration. mdpi.com In other syntheses of thiazole derivatives, palladium on carbon (Pd/C) has been utilized as a catalyst in microwave-assisted reactions. semanticscholar.org
Interestingly, some synthetic routes for thiazole derivatives have been developed to proceed efficiently without a catalyst. A catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas has been reported to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles, which are valuable pharmaceutical building blocks. nih.gov The development of such catalyst-free methods is advantageous as it eliminates the cost and potential toxicity associated with catalysts, and simplifies the work-up procedure. nih.gov
The influence of the catalyst is also evident in the regioselective synthesis of disubstituted thiadiazoles, where the use of p-toluenesulfonic acid (p-TSA) in different solvents like toluene or ethanol can selectively yield either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles from the same precursors. acs.org This highlights the power of the catalyst and reaction medium in directing the cyclization pathway. acs.org
Advanced Spectroscopic and Analytical Characterization for Research Oriented Investigations
Structural Elucidation Techniques
Structural elucidation is fundamental to verifying the identity of a synthesized compound. A combination of spectroscopic methods provides a comprehensive picture of the molecular architecture of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. nih.gov Vibrations corresponding to the C=N and C=C bonds within the thiazole (B1198619) ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would appear at a lower frequency, typically in the 800-600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | IR | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | IR/Raman | 1680 - 1720 (strong) |
| Thiazole Ring | C=N Stretch | IR/Raman | 1600 - 1650 |
| Thiazole Ring | Ring Vibrations | IR/Raman | 1400 - 1550 |
| Alkyl Group | C-H Stretch | IR/Raman | 2850 - 3000 |
| Chloro Group | C-Cl Stretch | IR | 600 - 800 |
Mass Spectrometry (MS) Techniques (e.g., HRMS, DART MS, LC-MS/MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula of this compound (C₅H₄ClNO₂S). It can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of chlorine and sulfur would be confirmed by their characteristic isotopic patterns.
Direct Analysis in Real Time (DART) MS: DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. spettrometriadimassa.itnih.gov This would enable a quick confirmation of the molecular weight of the compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS/MS is used to analyze complex mixtures and to study the fragmentation pathways of a molecule. nih.govlcms.cz By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be used to confirm the structure of the molecule. For this compound, fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) and cleavage of the bond between the methylene (B1212753) group and the thiazole ring.
X-ray Crystallography (Single Crystal and Powder Diffraction) for Solid-State Structure Determination and Polymorph Analysis
X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a crystal.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com Studies on similar thiazole derivatives show that the thiazole ring is typically planar. nih.govnih.gov This analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern for a specific crystalline form, which is useful for identifying different polymorphs (different crystalline forms of the same compound). Polymorph analysis is critical as different forms can have different physical properties.
Purity and Homogeneity Assessment Methods in Research Samples
Ensuring the purity of a research sample is crucial for obtaining reliable and reproducible results in subsequent studies.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC is a primary technique for assessing the purity of non-volatile compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of reactions that synthesize or utilize "this compound". It is also crucial for assessing the purity of the final product and intermediates. In a typical laboratory setting, a sample of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase. The separation of components is visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion and the presence of any impurities.
For instance, in the synthesis of derivatives of this compound, TLC can be employed to track the consumption of the starting material and the formation of the desired product. The choice of eluent is critical for achieving good separation. A common mobile phase for similar acidic compounds involves a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727), often with a small addition of acetic or formic acid to ensure sharp, well-defined spots for the carboxylic acid.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of solvents such as n-hexane and ethyl acetate, or dichloromethane and methanol. The polarity is adjusted based on the specific reaction components. |
| Visualization | UV light (typically at 254 nm) or staining with an appropriate agent (e.g., potassium permanganate). |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides a fundamental validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For "this compound," with a chemical formula of C₅H₄ClNO₂S, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values to confirm the compound's identity and purity.
The results are typically expected to be within ±0.4% of the calculated values, which is a standard acceptance criterion in synthetic chemistry.
| Element | Theoretical % |
| Carbon (C) | 31.02 |
| Hydrogen (H) | 2.08 |
| Chlorine (Cl) | 18.31 |
| Nitrogen (N) | 7.23 |
| Oxygen (O) | 16.53 |
| Sulfur (S) | 16.57 |
Polymorphism and Solid-State Characterization for Research on Material Forms
The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of investigation for "this compound."
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior of Different Forms
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques used to characterize the solid-state forms of "this compound." DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and solid-state transitions. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition.
For "this compound," a DSC thermogram would be expected to show a sharp endotherm corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities. TGA would demonstrate the temperature at which the compound begins to decompose.
Gravimetric Water Vapor Sorption Studies
Gravimetric Water Vapor Sorption (GVS) analysis is employed to understand the hygroscopicity of "this compound." This is particularly important as the uptake of water can affect the material's physical and chemical stability, flowability, and processing behavior. In a GVS experiment, the sample is exposed to varying levels of relative humidity at a constant temperature, and the change in mass is recorded. The resulting sorption/desorption isotherm provides insight into how the material interacts with moisture.
Quantitative Analytical Method Development for Research Applications
For the accurate quantification of "this compound" in various samples, such as in reaction mixtures or as a residual impurity, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
A typical reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Based on a thorough review of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound This compound are not present in the public domain. While computational studies, including Density Functional Theory (DFT) calculations, have been performed on structurally similar thiazole derivatives, the specific data required to populate the requested article outline for this exact molecule could not be located.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the following sections concerning "this compound":
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Studies
Global Reactivity Parameters and Stability Predictions
Generating content for these sections without specific published data would result in speculation and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are needed to establish the theoretical and computational characteristics of this particular compound.
Reaction Mechanism Predictions and Energetics
Computational chemistry plays a crucial role in elucidating the intricate details of chemical reactions involved in the synthesis of thiazole (B1198619) derivatives. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, predict the structures of transient intermediates and transition states, and calculate the energy barriers associated with these transformations.
The synthesis of thiazole rings, such as the one in 2-(5-chloro-1,3-thiazol-4-yl)acetic acid, often proceeds through multi-step mechanisms. A common and historically significant method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.com
Computational studies can map out the entire reaction pathway for such syntheses. The process typically begins with an initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone. youtube.comyoutube.com This is an SN2-type reaction. youtube.comyoutube.com Following this initial step, a series of intramolecular transformations, including condensation and dehydration, lead to the formation of the aromatic thiazole ring. youtube.com The stability of the final aromatic product is a significant driving force for the reaction. youtube.com
Beyond understanding existing reaction mechanisms, computational methods can be employed to optimize synthetic routes. This involves exploring alternative starting materials, reagents, and reaction conditions in silico to identify pathways that are more efficient, produce higher yields, or are more environmentally friendly.
For example, different methods for the synthesis of thiazole derivatives can be compared computationally. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles has been developed using an acid-catalyzed regioselective cyclization. acs.org The reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides can be guided by different acids to produce either thiadiazoles or oxadiazoles. acs.org Computational analysis of the reaction energetics could help in selecting the optimal catalyst and reaction conditions to favor one product over the other.
Furthermore, computational approaches can guide the synthesis of novel derivatives. For instance, a multi-step synthesis of pyrazolyl–thiazole derivatives of thiophene (B33073) has been reported, starting from the condensation of acetyl thiophene with phenyl hydrazine. rsc.org Geometry optimization of the synthesized compounds was performed, providing insights into their molecular conformations. rsc.org Such computational pre-screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic targets.
Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)
Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are invaluable in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or a receptor.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
COX Enzymes: Thiazole and thiazolidinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.gov Some diphenylthiazole-thiazolidinone hybrids have shown moderate to high activity against COX-1 and COX-2. nih.gov Docking studies of promising thiazole derivatives into the active site of COX-2 have been performed to understand the structural basis for their inhibitory activity. nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, and its inhibition is a target for the treatment of various neurological disorders. nih.gov Thiazole-based derivatives have been synthesized and evaluated as potential AChE inhibitors. acs.org To understand the interaction between these compounds and the enzyme, molecular docking studies are often performed. For instance, the docking of newly synthesized thiazole derivatives into the active site of AChE can reveal key binding interactions and help rationalize the observed inhibitory potencies. acs.org
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-oxidoreductase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. nih.gov Thiazole-containing compounds are among the inhibitors of DprE1. nih.gov Computational analyses, including physicochemical and ADMET properties, have been performed on a large set of DprE1 inhibitors to guide the design of future drug candidates. acs.org
DNA Gyrase: DNA gyrase is a bacterial enzyme that is a well-established target for antibiotics. nih.gov It is a type II topoisomerase responsible for introducing negative supercoils into DNA. nih.govescholarship.org Benzothiazole-based scaffolds, known to inhibit DNA gyrase B, have been explored. nih.gov Molecular docking studies can be used to investigate the binding affinity of thiazole derivatives to the ATP-binding site of the GyrB subunit. nih.gov
Specific Proteins: Thiazole derivatives have been shown to interact with a variety of other protein targets. For example, docking studies have been used to investigate the binding of 2,4-disubstituted thiazoles to glucosamine-6-phosphate synthase, an antimicrobial target. researchgate.net In another study, docking computations were employed to investigate the binding modes of substituted thiazole derivatives toward EGFR and BRAFV600E, which are important targets in cancer therapy. nih.gov
The stability of a ligand-target complex is governed by a network of noncovalent interactions. These include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. Computational tools can analyze and visualize these interactions in detail, providing a deeper understanding of the binding mechanism.
For example, in the context of acetylcholinesterase inhibition by thiazole derivatives, the analysis of docking results can highlight specific amino acid residues in the active site that form hydrogen bonds or have hydrophobic interactions with the inhibitor. acs.org The presence of a nitrogen atom in the thiazole ring, for instance, can act as a hydrogen bond acceptor. researchgate.net Similarly, the analysis of interactions between thiazole derivatives and their target enzymes can reveal the importance of specific substituents on the thiazole ring for enhancing binding affinity. researchgate.net The crystal structure of a thiazole derivative can reveal details like the near coplanarity of the thiazole and phenyl rings, which could enhance π–π interactions with biological targets. rsc.orgnih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical equation that relates these descriptors to the observed biological activity. laccei.orgimist.maresearchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, and topological. imist.maresearchgate.net
Several QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for various biological activities:
Anti-inflammatory Activity: A 2D-QSAR study was performed on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in the inflammatory response. laccei.org The resulting model showed a good correlation between the structural features and the inhibitory activity. laccei.org
Antimicrobial Activity: QSAR studies have been used to identify key parameters for the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.net These studies indicated that molecular connectivity and shape indices are important for the interaction with microbial targets. researchgate.net
PIN1 Inhibition: A QSAR study on 25 thiazole derivatives as inhibitors of the enzyme PIN1, which is implicated in cancer, was conducted using various statistical methods. imist.maresearchgate.net The models developed showed satisfactory predictive power, with descriptors like molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) being important for activity. imist.maresearchgate.net
Antioxidant Activity: 2D and 3D-QSAR models have been developed for thiazole derivatives to understand their antioxidant activity. ijpsr.com These studies have shown that hydrophobicity, as well as electrostatic and steric effects, contribute to the antioxidant potential. ijpsr.com
The predictive power of a QSAR model is assessed through internal and external validation techniques. imist.maresearchgate.net Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized thiazole derivatives, thereby guiding the design of more potent compounds and optimizing lead structures.
Exploration of Biological Activities and Underlying Molecular Mechanisms Non Clinical Focus
Enzyme Inhibition Studies
The thiazole (B1198619) ring serves as a versatile scaffold for designing enzyme inhibitors, targeting a range of enzymes implicated in inflammation, neurological disorders, and infectious diseases.
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms, COX-1 and COX-2; the latter is inducible and often upregulated during inflammation. Inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. srce.hr
The thiazole nucleus is a recognized structural component in the design of selective COX-2 inhibitors. researchgate.net Although research on 2-(5-chloro-1,3-thiazol-4-yl)acetic acid is not specified, studies on related heterocyclic compounds have demonstrated significant COX-2 inhibitory potential. For instance, various 1,5-diaryl pyrazole-based analogs have been shown to exhibit pronounced COX-II inhibition. acs.org Similarly, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, have been synthesized and identified as a new class of selective COX-2 inhibitors. srce.hr The incorporation of thiazole and 4-thiazolidinone moieties into other molecular scaffolds has also been reported as a strategy to impart selectivity towards COX-2 inhibition. nih.gov These findings underscore the potential of the thiazole scaffold in the development of targeted anti-inflammatory agents.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Research
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions. tandfonline.com
The thiazole scaffold has been extensively used to develop potent inhibitors of both AChE and BChE. Research has shown that various thiazole derivatives can effectively inhibit these enzymes. For example, a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated, with some compounds showing more potent AChE inhibition than the standard drug donepezil. tandfonline.com In another study, 5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized, with several compounds displaying considerable AChE inhibitory effects. researchgate.net These studies highlight the adaptability of the thiazole ring in fitting into the active sites of cholinesterase enzymes, making it a promising core for the design of new neurotherapeutics. acs.orgmdpi.com
Below is a table summarizing the activity of selected thiazole derivatives against cholinesterases.
| Compound Class | Target Enzyme | IC₅₀ Values | Reference |
| 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | AChE | 0.011 µM (for 5o) | tandfonline.com |
| Thiazole-Thiazolidine Derivatives | AChE | 103.24 nM (for 10) | acs.org |
| 5H-thiazolo[3,2-a]pyrimidine derivatives | AChE | >50% inhibition at 10 µM | researchgate.net |
Lipoxygenase (LOX) Enzyme Inhibition Studies
Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are potent mediators of inflammation. researchgate.net The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key target for anti-inflammatory drug development, especially for conditions like asthma. nih.gov
Thiazole derivatives have been identified as direct inhibitors of 5-LOX. researchgate.netnih.gov A study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated their potent anti-inflammatory activity through the direct inhibition of 5-LOX. Specifically, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was highlighted as a potent 5-LOX inhibitor. nih.gov Additionally, research on thiazolidine-2,4-dione derivatives, which contain a related heterocyclic ring, showed that these compounds could inhibit soybean lipoxygenase activity, with some derivatives inhibiting the enzyme by over 50%. frontiersin.org
DNA Gyrase Inhibition Mechanisms in Antibacterial Research
Bacterial DNA gyrase is an essential type II topoisomerase that maintains the topology of DNA during replication, making it a validated and crucial target for antibacterial drugs. als-journal.comnih.govals-journal.com This enzyme consists of two subunits, GyrA and GyrB. nih.gov Inhibition of the ATP-binding GyrB subunit is a promising strategy for developing new antibiotics. u-szeged.hu
Several classes of thiazole-containing compounds have been developed as potent DNA gyrase inhibitors. nih.gov Research on 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds led to the design of analogs with improved, nanomolar inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli. u-szeged.hunih.gov Similarly, morpholine-based thiazole derivatives have been identified as potent DNA gyrase inhibitors, with several compounds showing greater inhibitory activity than the clinically used antibiotic ciprofloxacin. als-journal.comals-journal.com These studies often indicate that the thiazole derivatives bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its essential function. u-szeged.hu
The table below shows the DNA gyrase inhibitory activity of representative thiazole derivatives.
| Compound Class | Target Organism | IC₅₀ Values | Reference |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | E. coli | 0.056 µM (for compound 29) | u-szeged.hu |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | S. aureus | 3.7 µM (for compound 29) | u-szeged.hu |
| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | E. coli | More potent than ciprofloxacin (IC₅₀ >12.5 µg/ml) | als-journal.comals-journal.com |
DprE1 Inhibition in Antitubercular Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. acs.orgnih.govsci-hub.st Its critical role in Mycobacterium tuberculosis (Mtb) survival makes it a highly attractive target for the development of new antitubercular drugs. nih.govvlifesciences.com
Inhibitors of DprE1 can be classified as covalent or non-covalent. nih.gov Several chemical scaffolds have been found to inhibit this enzyme, and compounds containing a benzothiazole ring, a fused thiazole system, have shown particular promise. vlifesciences.comresearchgate.net For instance, benzothiazolyl-pyrimidine carboxamides have been reported as potent Mtb DprE1 inhibitors. sci-hub.st The development of benzothiazole and pyrimidine derivatives has been pursued based on structure-based drug discovery models targeting DprE1. vlifesciences.com These findings highlight the importance of the thiazole moiety in scaffolds designed to combat tuberculosis by targeting this essential enzyme.
Cellular Pathway Modulation
Beyond direct enzyme inhibition, derivatives of the thiazole acetic acid scaffold have been shown to modulate various cellular pathways, indicating a broader range of biological activities.
Studies on new synthetic derivatives of thiazole acetic acid have demonstrated cardiovascular activity. nih.gov In experiments using isolated rat hearts, certain derivatives significantly increased developed tension, an indicator of cardiac contractility, without altering the heart rate. nih.gov This suggests a potential modulation of cellular pathways involved in cardiac muscle function.
In the context of the central nervous system, thiazole carboxamide derivatives have been investigated as modulators of GluA2 AMPA receptors. nih.gov One such derivative acted as a potent negative allosteric modulator, significantly reducing the current amplitude and altering the kinetics of the receptor. This demonstrates the ability of thiazole-based compounds to influence ion channel activity and neuronal signaling pathways. nih.gov Furthermore, some aromatic compounds with an imidazole or thiazole core have been noted for their ability to interact with G protein-coupled receptors (GPCRs) and perturb receptor oligomerization, indicating a role in modulating complex cell signaling cascades. mdpi.com
Research on Inhibition of Cell Proliferation and Apoptosis Induction in Cancer Cell Lines (mechanistic studies)
Thiazole-containing compounds have been a significant focus of anticancer research, with studies demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. The mechanisms underlying these effects are multifaceted, often involving the activation of internal cellular pathways that lead to cell demise.
Research into synthetic 1,3-thiazole derivatives has shown potent cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cells. nih.gov Mechanistic studies suggest that this cytotoxicity is linked to the induction of apoptosis. Key indicators of apoptosis, such as DNA fragmentation and the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade, have been observed in cancer cells treated with these compounds. nih.gov Further analysis indicates that these thiazole derivatives can trigger the intrinsic pathway of apoptosis, a process governed by the mitochondria. nih.gov
Similarly, studies on related 1,3,4-thiadiazole-based agents have revealed significant activity against liver (HepG2) and breast (MCF-7) cancer cells. nih.gov The mode of action for these compounds involves arresting the cell cycle, thereby halting cell proliferation. nih.gov Depending on the cell line, this arrest occurs at different phases; for instance, in HepG2 cells, the arrest is at the S phase, while in MCF-7 cells, it occurs at the G2/M phase. nih.gov This cell cycle arrest is coupled with the induction of apoptosis, evidenced by a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that commits a cell to apoptosis. An increase in caspase 9 levels further confirms the activation of the intrinsic apoptotic pathway. nih.gov
Other research on novel thiazolyl-pyrazoline derivatives has identified potent growth-inhibiting activity against lung (A549) and breast (T-47D) cancer cells. tandfonline.com The mechanism for these derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling. tandfonline.com This inhibition leads to cell cycle arrest in the sub-G1 phase and subsequent apoptosis. tandfonline.com
| Compound Class | Cancer Cell Line | Observed Molecular Mechanism | Reference |
|---|---|---|---|
| 1,3-Thiazole Derivatives | MCF-7, MDA-MB-468, PC-12 | Induction of apoptosis via intrinsic pathway; activation of caspase-3. | nih.gov |
| 1,3,4-Thiadiazole Derivatives | HepG2, MCF-7 | Cell cycle arrest at S or G2/M phase; increased Bax/Bcl-2 ratio; activation of caspase 9. | nih.gov |
| Thiazolyl-Pyrazoline Derivatives | A549, T-47D | Inhibition of EGFR; cell cycle arrest at sub-G1 phase; induction of apoptosis. | tandfonline.com |
Studies on Anti-inflammatory Mechanisms Beyond COX Inhibition
While many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, research into thiazole and thiazolidinone derivatives has revealed alternative mechanisms. These compounds can modulate the inflammatory response by influencing the production of key signaling molecules known as cytokines.
Studies on certain pyrrole derivatives, which share structural similarities with some anti-inflammatory agents, demonstrate potent anti-inflammatory activity that goes beyond COX inhibition. mdpi.comnih.gov In models of systemic inflammation, repeated treatment with these compounds has been shown to significantly decrease serum levels of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine. mdpi.comnih.gov
Furthermore, these compounds can exert immunomodulatory effects by selectively boosting the levels of anti-inflammatory cytokines. A marked elevation in Transforming Growth Factor-beta 1 (TGF-β1) has been observed following treatment. mdpi.comnih.gov TGF-β1 is a key regulator that helps to suppress inflammation and promote tissue repair. This selective modulation of cytokine profiles, suppressing pro-inflammatory signals while enhancing anti-inflammatory ones, represents a sophisticated mechanism for controlling inflammation. mdpi.comnih.gov Research on other thiazolidinone derivatives has also confirmed the ability to significantly suppress TNF-α concentrations. researchgate.net
| Compound Class | Molecular Target/Pathway | Effect | Reference |
|---|---|---|---|
| Pyrrole-propanoic acid derivative | Tumor Necrosis Factor-alpha (TNF-α) | Significant decrease in serum levels. | mdpi.comnih.gov |
| Pyrrole-propanoic acid derivative | Transforming Growth Factor-beta 1 (TGF-β1) | Significant increase in serum levels. | mdpi.comnih.gov |
| Thiazolidin-4-one derivative | Tumor Necrosis Factor-alpha (TNF-α) | Significant suppression of concentration. | researchgate.net |
Antimicrobial and Antiparasitic Mechanism Research
Investigation of Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains
Derivatives of thiazole have shown notable antibacterial activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. The acetic acid component of the core structure also contributes to this activity. Acetic acid itself has demonstrated significant antibacterial efficacy, with low minimum inhibitory concentrations (MICs) against pathogens such as Klebsiella pneumoniae, Proteus vulgaris, and Enterococcus species. nih.gov
More complex thiazole derivatives have been synthesized and tested against a range of bacteria. N-(thiazol-2-yl)benzenesulfonamides, for instance, display potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Achromobacter xylosoxidans. rsc.org Similarly, other synthesized thiazolan-4-one compounds have shown appreciable activity against Gram-positive strains including Bacillus subtilis and Micrococcus luteus, and Gram-negative strains like Proteus vulgaris, Salmonella typhimurium, and Escherichia coli. nih.gov
The mechanism of action for many of these compounds is believed to involve the disruption of the bacterial cell membrane. Phenolic compounds, for example, are known to denature proteins and interact with the phospholipids of the cell membrane, which increases the membrane's permeability. researchgate.net This damage to the membrane can lead to the leakage of essential intracellular components, such as potassium ions, ultimately resulting in bacterial cell death. researchgate.net
Antifungal Activity Mechanisms
The search for new antifungal agents has led to the investigation of thiazole derivatives. Studies have shown that these compounds possess activity against various fungal organisms, including Candida albicans and Aspergillus fumigatus. nih.gov
The proposed mechanisms of antifungal action often target the unique components of the fungal cell. One likely mechanism is the binding to ergosterol, a vital sterol found in the fungal plasma membrane that is absent in mammalian cells. scielo.br By binding to ergosterol, the compound can disrupt the integrity and fluidity of the membrane, leading to cell death. Another potential mechanism is the inhibition of DNA synthesis through the disruption of key enzymes, such as thymidylate synthase. scielo.br This dual-pronged attack on both the cell membrane and essential replicative processes makes these compounds promising candidates for antifungal development.
Antiparasitic Activity Research (e.g., against T. gondii) and Related Mechanisms
Thiazole and related thiadiazole derivatives have demonstrated significant potential as antiparasitic agents, particularly against the intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis.
Research has shown that these compounds can effectively inhibit the proliferation of T. gondii within host cells. nih.gov The mechanism appears to be a direct action on the parasite, impeding its ability to divide and replicate. nih.gov This leads to a significant reduction in the number of tachyzoites, the rapidly multiplying stage of the parasite, found within the parasitophorous vacuole where they reside inside the host cell. nih.gov
Ultrastructural studies on parasites treated with related thiazolidinone derivatives have revealed severe morphological damage. scielo.br This includes continuous disorganization of the parasite's secretory system and progressive vesiculation of its organelles, which ultimately leads to complete disruption and parasite death. scielo.br This process appears to be selective for the parasite, as similar damage is not observed in the host cell. scielo.br At the molecular level, docking studies suggest that these compounds may act by inhibiting key parasite enzymes, such as TgCDPK1 and ROP18 kinase, which are crucial for parasite invasion of host cells. nih.govresearchgate.net
Antiviral Activity Research (e.g., HIV-1 reverse transcriptase inhibition mechanisms)
The thiazole scaffold has also been explored for its antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has uncovered multiple mechanisms by which these compounds can disrupt the viral life cycle.
One major target is the HIV-1 reverse transcriptase (RT), a crucial enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.gov A series of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These NNRTIs bind to a site on the RT enzyme that is distinct from the active site, inducing a conformational change that blocks the enzyme's function. mdpi.com
A different mechanism has been identified for a thiazole-5-carboxamide derivative. Instead of targeting RT, this compound inhibits HIV-1 replication by altering the processing and accumulation of viral RNA. mdpi.com Treatment with this compound leads to a drastic inhibition of viral gene expression by interfering with the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs. mdpi.com This disruption of RNA processing prevents the synthesis of essential viral proteins and enzymes, thus halting the production of new virus particles. This approach, which targets cellular factors involved in RNA processing, represents a distinct and promising strategy for antiviral therapy. mdpi.com
Antioxidant Activity and Scavenging Mechanisms at the Molecular Level
No studies were found that investigated the antioxidant or radical scavenging properties of this compound. Consequently, there is no data available on its potential mechanisms of action at the molecular level in this context.
Plant Growth Regulation Studies
There is no published research on the effects of this compound on plant growth. Its potential role as a plant growth regulator, including any auxin-like activity, has not been explored in the available literature.
Structure-Activity Relationship (SAR) Derivation from Biological Data
As no biological activity data for this compound has been reported, it is not possible to derive any structure-activity relationships for this compound.
Chemical Biology Applications and Research Tool Development
Utilization as Building Blocks in the Synthesis of Complex Heterocyclic Scaffolds
The structure of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid makes it a valuable bifunctional building block for constructing more complex heterocyclic systems. Thiazole (B1198619) derivatives are recognized as important scaffolds in drug design due to their metabolic stability and bioavailability. researchgate.net The molecule possesses two key reactive sites: the carboxylic acid group at the 4-position and the chloro substituent at the 5-position.
The carboxylic acid moiety provides a convenient handle for various chemical transformations, most notably amide bond formation. This allows for the coupling of the thiazole core to a wide array of amines, peptides, or other amine-containing scaffolds, extending the molecular complexity. For instance, the synthesis of thiazole-based derivatives often involves the conversion of a carboxylic acid to its corresponding acid chloride, which then readily reacts with amines to form stable amide linkages. mdpi.com
The chloro group at the 5-position of the thiazole ring is another critical feature. Halogenated heterocycles are pivotal intermediates in organic synthesis. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, or it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl, alkyl, or other functional groups at the C5 position, leading to a broad library of novel compounds. This dual reactivity allows for a modular and divergent approach to synthesizing complex molecules with potential therapeutic applications.
Development of Molecular Probes for Biological System Investigations
Molecular probes are essential tools for visualizing and studying biological processes within living systems. nih.gov These probes typically consist of a recognition element that binds to a specific biological target and a reporter element, such as a fluorophore, that generates a detectable signal.
The this compound scaffold is well-suited for the development of such molecular probes. The thiazole ring itself, or a larger molecule built upon it, can be designed to act as the specific recognition element for a biological target like an enzyme or receptor. The acetic acid side chain serves as an ideal linker to covalently attach a reporter group. For example, fluorescent dyes like Thiazole Orange become highly fluorescent upon binding to nucleic acids, and their core structure is based on a thiazole ring. mdpi.comabcam.comnih.gov By coupling a fluorescent moiety to the carboxylic acid of this compound, researchers can create probes to track the distribution of the parent molecule in cells or to report on the engagement with its biological target. researchgate.net The development of benzothiazole-based fluorescent probes for detecting specific analytes like hydrogen peroxide further illustrates the utility of this heterocyclic core in probe design. nih.gov
Insights into Bioisosteric Replacements in Thiazole Analogs
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. drughunter.com The this compound scaffold offers multiple opportunities for bioisosteric modifications.
Carboxylic Acid Bioisosteres : The carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and metabolic instability. drughunter.comnih.govnih.gov It can be replaced with a variety of bioisosteres to improve drug-like properties. nih.govugent.be Common replacements include tetrazoles, hydroxamic acids, sulfonamides, and other acidic heterocycles. drughunter.comnih.gov These replacements can mimic the hydrogen bonding and acidic nature of the carboxylic acid while altering properties like pKa, lipophilicity, and metabolic profile. drughunter.com
Chloro Group Bioisosteres : The chlorine atom at the C5 position can also be replaced. Halogens are often used to modulate the electronic properties and binding interactions of a drug candidate. nih.gov Replacing chlorine with other halogens like fluorine or bromine, or with other small groups such as a methyl (CH₃) or cyano (CN) group, can fine-tune the molecule's interaction with its target. u-tokyo.ac.jp Such modifications can impact the compound's potency, selectivity, and metabolic stability. For example, fluorine substitution is a common strategy to block metabolic oxidation at a specific position. u-tokyo.ac.jp
Ring Bioisosteres : The thiazole ring itself can be considered a bioisostere for other aromatic rings like benzene (B151609), pyridine, or thiophene (B33073). fiveable.me This allows medicinal chemists to explore different core scaffolds while maintaining a similar spatial arrangement of key functional groups.
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Group | Potential Bioisostere(s) | Potential Effect(s) |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Hydroxamic Acid, Acylsulfonamide | Modulate acidity (pKa), improve cell permeability, alter metabolic stability drughunter.comnih.gov |
| Chloro (-Cl) | Fluoro (-F), Bromo (-Br), Methyl (-CH₃), Cyano (-CN) | Alter electronic properties, block metabolism, modify binding interactions nih.govu-tokyo.ac.jp |
| Thiazole Ring | Benzene, Pyridine, Thiophene, Oxazole | Change core scaffold properties, modify metabolic pathways, alter solubility fiveable.me |
Contribution to Understanding Heterocycle Reactivity in Biological Contexts
The reactivity of a molecule in a biological system determines its mechanism of action, metabolic fate, and potential for toxicity. The chemical properties of this compound provide insights into how substituted heterocycles behave in a complex biological environment.
The thiazole ring is an electron-rich aromatic system, but its reactivity is significantly modulated by its substituents. The chlorine atom at the C5 position is strongly electron-withdrawing, which decreases the electron density of the entire ring system. This electronic perturbation influences how the molecule interacts with biological macromolecules. For instance, the modified electron distribution can affect the strength of hydrogen bonds, π-stacking interactions, and other non-covalent forces that govern drug-receptor binding.
Furthermore, the presence of the chloro group can render the thiazole ring susceptible to nucleophilic attack, potentially leading to covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in an enzyme's active site. This can result in irreversible inhibition, a mechanism utilized by some targeted therapeutic agents. The specific reactivity of the 5-chlorothiazole moiety, therefore, makes this compound a useful tool for probing the active sites of enzymes and for understanding the chemical basis of covalent inhibition in drug design.
Degradation Studies and Stability in Research Settings
Photodegradation Mechanisms and Product Analysis
While specific photodegradation studies on 2-(5-chloro-1,3-thiazol-4-yl)acetic acid are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar thiazole-containing compounds. The thiazole (B1198619) ring, a core component of the molecule, is known to be susceptible to photo-induced degradation.
A study on a related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, revealed that upon exposure to visible light, it degrades into a single primary photodegradation product. nih.gov The proposed mechanism involves the reaction of the thiazole ring with singlet oxygen, generated during photo-irradiation, through a [4+2] Diels-Alder cycloaddition. This leads to the formation of an unstable endoperoxide, which then rearranges to form the final degradation product, in this case, 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide. nih.gov This suggests a potential degradation pathway for this compound, where the thiazole ring is the primary site of photo-reactivity.
It is important to note that the rate and extent of photodegradation can be influenced by the presence of specific substituents on the thiazole ring. For instance, studies on other thiazole derivatives have indicated that compounds with aryl ring substituents may be more prone to this type of photodegradation. nih.gov
Stability under Various Research-Relevant Conditions (e.g., acidic, basic, oxidative environments)
The stability of this compound under different chemical environments is a key factor in its application in research. General principles of forced degradation studies for thiazole derivatives involve subjecting the compound to stress conditions such as acid and base hydrolysis, and oxidation. researchgate.net
Acidic and Basic Conditions:
Information on a related compound, 2-(5-Ethylthiazol-4-yl)acetic acid, suggests that it is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature. This indicates that the acetic acid moiety and the thiazole ring in this compound could be susceptible to hydrolysis under strong acidic or basic conditions.
Forced degradation studies on other heterocyclic compounds provide further context. For example, a study on a thiazolylhydrazone derivative demonstrated significant degradation under alkaline hydrolysis. scielo.br Similarly, hydrochlorothiazide, a diuretic containing a related thiazole-like ring, was found to be more sensitive to degradation at a pH greater than 4. nih.gov This suggests that the stability of this compound is likely pH-dependent, with increased degradation rates expected in alkaline environments.
Oxidative Environments:
Oxidative stress is another critical factor that can affect the stability of this compound. The aforementioned study on a thiazolylhydrazone derivative also highlighted its susceptibility to oxidation, particularly in the presence of metallic ions. scielo.br This suggests that the thiazole ring, with its sulfur and nitrogen heteroatoms, could be a target for oxidative attack. The presence of a chlorine atom on the thiazole ring may also influence its reactivity under oxidative conditions.
The following table summarizes the expected stability of this compound under various research-relevant conditions, based on data from related compounds.
| Condition | Expected Stability | Potential Degradation Pathway | Reference |
| Acidic (e.g., 0.1 N HCl) | Likely to be more stable than in basic conditions, but degradation may occur under harsh conditions. | Hydrolysis of the acetic acid side chain or the thiazole ring. | scielo.br |
| Basic (e.g., 0.1 N NaOH) | Likely to be unstable, with significant degradation expected. | Hydrolysis of the thiazole ring and the acetic acid side chain. | scielo.brnih.gov |
| Oxidative (e.g., H₂O₂) | Potentially unstable, especially in the presence of metal ions. | Oxidation of the thiazole ring, particularly the sulfur atom. | scielo.br |
| Photolytic (UV/Vis light) | Susceptible to degradation upon exposure to light. | Photo-oxygenation of the thiazole ring via reaction with singlet oxygen. | nih.gov |
Identification and Characterization of Degradation Products in Research Samples
The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the purity and safety of research samples. While specific degradation products of this compound have not been explicitly reported, potential degradation products can be inferred from the degradation mechanisms of related compounds.
As discussed in the photodegradation section, a likely degradation product resulting from photo-oxidation is a derivative where the thiazole ring has been cleaved. nih.gov Hydrolysis under acidic or basic conditions could lead to the cleavage of the acetic acid side chain, yielding 2-hydroxy-5-chloro-1,3-thiazole, or cleavage of the thiazole ring itself.
Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, are instrumental in separating, identifying, and characterizing these degradation products. nih.gov These methods allow for the determination of the molecular weights and fragmentation patterns of the degradation products, which are essential for their structural elucidation.
The table below lists potential degradation products of this compound and the analytical techniques that could be employed for their characterization.
| Potential Degradation Product | Formation Pathway | Analytical Technique for Characterization | Reference |
| Cleaved thiazole ring derivatives | Photodegradation | LC-MS/MS, NMR | nih.gov |
| 2-hydroxy-5-chloro-1,3-thiazole | Hydrolysis | HPLC, GC-MS, LC-MS | - |
| Products of acetic acid side-chain cleavage | Hydrolysis | HPLC, GC-MS, LC-MS | - |
| Oxidized thiazole ring derivatives | Oxidation | LC-MS/MS | scielo.br |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Analogs with Tailored Biological Activities
The structural features of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid, namely the chlorinated thiazole (B1198619) ring and the acetic acid side chain, offer multiple points for chemical modification. Future research could focus on the systematic design and synthesis of a library of analogs to probe the structure-activity relationship (SAR). Key modifications could include:
Substitution at the Thiazole Ring: Replacing the chloro group at the 5-position with other halogens (fluoro, bromo, iodo) or with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring.
Modification of the Acetic Acid Side Chain: Esterification, amidation with a diverse set of amines, or replacement of the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Introduction of Substituents at the 2-Position of the Thiazole Ring: Introducing small alkyl or aryl groups could provide insights into the spatial requirements of potential binding pockets.
Advanced Mechanistic Studies using Biophysical Techniques
Should initial biological screening reveal any activity, a deeper understanding of the mechanism of action would be crucial. Advanced biophysical techniques could be employed to identify and characterize the molecular target(s). Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy could provide data on binding affinity, thermodynamics, and the specific residues involved in the interaction between the compound and its biological target.
Integration of Machine Learning and AI in Compound Design and Activity Prediction
As a library of analogs is synthesized and tested, the resulting data could be used to train machine learning (ML) and artificial intelligence (AI) models. These computational tools could predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the physicochemical properties of the analogs with their biological activities.
Exploration of New Application Domains in Chemical Biology and Materials Science
Beyond medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives could be explored in other scientific domains. In chemical biology, analogs could be developed as chemical probes to study specific biological pathways. In materials science, the thiazole ring, known for its electronic properties, could be incorporated into novel organic semiconductors, dyes, or polymers. The carboxylic acid functionality provides a convenient handle for polymerization or surface functionalization.
Investigation of Reaction Pathways for Improved Synthesis Efficiency
A fundamental area of future research would be the development of a robust and efficient synthesis for this compound. This would involve exploring different synthetic strategies, optimizing reaction conditions (solvent, temperature, catalysts), and developing scalable and cost-effective purification methods. Flow chemistry and microwave-assisted synthesis could be investigated as modern techniques to improve yield and reduce reaction times.
Deeper Understanding of Intramolecular and Intermolecular Interactions Impacting Functionality
High-resolution structural studies, such as X-ray crystallography of the compound and its complexes with target proteins, would provide invaluable insights into its three-dimensional structure and the nature of its molecular interactions. Computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, could be used to understand the intramolecular conformational preferences and the dynamics of intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for its potential biological function or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-chloro-1,3-thiazol-4-yl)acetic acid?
- Methodological Answer : A common approach involves reacting thiazole precursors with chloroacetyl chloride or chloroacetic acid under reflux conditions. For example, derivatives of thiazole acetic acids are synthesized by heating 5-substituted thiazoles with chloroacetic acid in acetic acid, followed by recrystallization from ethanol-DMF mixtures to ensure purity . Adjusting reaction time and temperature (e.g., refluxing for 3–5 hours) can optimize yield and minimize side products.
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, NMR (300 MHz, DMSO-) can identify proton environments (e.g., aromatic thiazole protons at δ 7.4–8.0 and acetic acid protons at δ 4.5–4.8). High-resolution MS (e.g., [M-H] at m/z 233.962) confirms molecular weight and fragmentation patterns . Elemental analysis and IR spectroscopy further validate functional groups like carboxylic acid (-COOH) and thiazole rings .
Q. What are the key physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : The compound typically exhibits a melting point range of 139–140°C, as observed in structurally similar thiazole acetic acids . Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Storage at 2–8°C under inert atmosphere prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thiazole acetic acid derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, modifying the acetic acid moiety to form salts (e.g., sodium, potassium, or metal complexes) can enhance bioavailability and activity. Testing these derivatives against standardized assays (e.g., antimicrobial or anticancer screens) under controlled conditions clarifies discrepancies . Statistical analysis of dose-response curves and replication across multiple cell lines or microbial strains further validates findings .
Q. What strategies are effective for analyzing degradation products under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) coupled with HPLC-MS identify degradation pathways. For instance, under acidic conditions, hydrolysis of the thiazole ring may occur, while thermal stress could decarboxylate the acetic acid group. Mass balance analysis (ensuring total degradation products + parent compound = 100%) confirms assay reliability .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking simulations using crystallographic data (e.g., from SHELX-refined structures) assess binding affinity to target proteins like enzymes or receptors . Pairing these with in vitro assays validates predictions and refines drug candidates .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .
- Characterization : Use triplicate measurements in NMR/MS to ensure reproducibility .
- Biological Testing : Include positive/negative controls (e.g., known inhibitors) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
